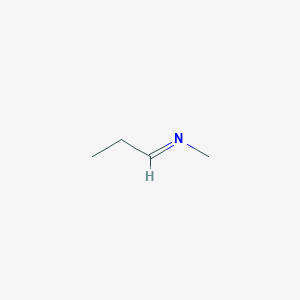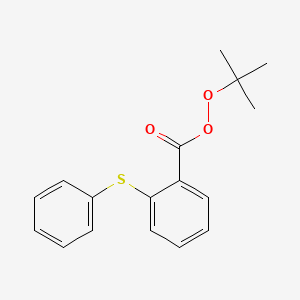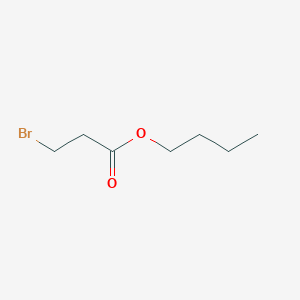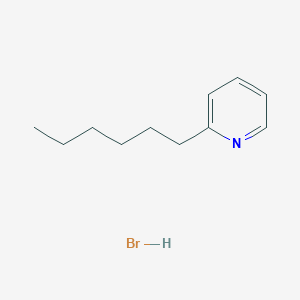
L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- is a chemical compound with the molecular formula C14H24N2O6. It consists of 46 atoms: 24 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . This compound is a derivative of the essential amino acid L-Leucine, which plays a crucial role in protein synthesis and various metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- typically involves the reaction of L-Leucine with oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in muscle growth and repair.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- involves its interaction with specific molecular targets and pathways. In biological systems, it may influence protein synthesis by activating the mTOR pathway, which is crucial for cell growth and metabolism. The compound’s effects on metabolic pathways can lead to various physiological outcomes, including muscle growth and repair.
Comparación Con Compuestos Similares
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can be compared with other similar compounds, such as:
- L-Isoleucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-
- L-Valine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-
These compounds share structural similarities but may differ in their specific biological activities and applications. L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- is unique in its specific interactions with the mTOR pathway and its role in protein synthesis.
Propiedades
Número CAS |
5447-62-1 |
|---|---|
Fórmula molecular |
C14H24N2O6 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoacetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H24N2O6/c1-7(2)5-9(13(19)20)15-11(17)12(18)16-10(14(21)22)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m0/s1 |
Clave InChI |
NLBWWURQVQBCBC-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)






![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)

![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

